(3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-phenoxypropanoyl)-3-pyrrolidinol
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Overview
Description
Synthesis Analysis
The synthesis of pyrrolidinol derivatives, including compounds similar to "(3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-phenoxypropanoyl)-3-pyrrolidinol", involves strategies such as asymmetric 1,3-dipolar cycloaddition reactions. For example, Kotian et al. (2005) achieved the synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a structurally related compound, in a 51% overall yield through such cycloaddition, without the need for chromatography, showcasing the potential pathways for synthesizing complex pyrrolidinol derivatives (Kotian, Lin, El-Kattan, & Chand, 2005).
Molecular Structure Analysis
The molecular structure of pyrrolidinol derivatives can be elucidated using various spectroscopic techniques. For example, Ulaş (2021) used FTIR, NMR (1H, 13C), and UV-Vis spectrometry, supported by computational spectral studies, for the structural analysis of a biologically important alkylaminophenol compound, demonstrating the methodologies applicable for confirming the structure of compounds like "(3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-phenoxypropanoyl)-3-pyrrolidinol" (Ulaş, 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of pyrrolidinol derivatives can be diverse. An example is the work by Misra et al. (2007), who developed an efficient route for the regioselective synthesis of 2,3,4-substituted pyrroles, allowing precise control over the introduction of various substituents, highlighting the chemical versatility of pyrrolidinol-related structures (Misra, Panda, Ila, & Junjappa, 2007).
properties
IUPAC Name |
1-[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-14-12-19(13-18(14,21)15-6-5-7-15)17(20)10-11-22-16-8-3-2-4-9-16/h2-4,8-9,14-15,21H,5-7,10-13H2,1H3/t14-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEMKHSYYCALGD-KDOFPFPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CCC2)O)C(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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